
2-(1-Naphthyloxy)-ethyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Naphthyloxy)-ethyl acrylate: is an organic compound characterized by the presence of a naphthyl group attached to an ethyl acrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Naphthyloxy)-ethyl acrylate typically involves the reaction of 1-naphthol with ethyl acrylate under basic conditions. A common method includes the use of a phase-transfer catalyst to facilitate the alkylation of 1-naphthol with ethyl acrylate. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to deprotonate the 1-naphthol, forming the naphthoxide anion which then reacts with ethyl acrylate to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Naphthyloxy)-ethyl acrylate can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The acrylate moiety can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the naphthyl group under basic conditions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: 2-(1-Naphthyloxy)-ethyl alcohol.
Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2-(1-Naphthyloxy)-ethyl acrylate is used as a monomer in the synthesis of polymers with unique optical and electronic properties. These polymers can be used in the development of advanced materials for electronic devices and sensors .
Biology and Medicine: The compound can be used in the design of drug delivery systems due to its ability to form biocompatible polymers. Additionally, its derivatives may exhibit biological activity, making it a potential candidate for pharmaceutical research.
Industry: In the industrial sector, this compound is used in the production of specialty coatings and adhesives. Its ability to polymerize under UV light makes it suitable for applications in photopolymerization processes .
Mecanismo De Acción
The mechanism by which 2-(1-Naphthyloxy)-ethyl acrylate exerts its effects is primarily through its ability to undergo polymerization. The acrylate moiety can participate in free radical polymerization, forming long polymer chains. The naphthyl group can interact with various molecular targets, potentially affecting the properties of the resulting polymer .
Comparación Con Compuestos Similares
- 2-Naphthyl acrylate
- 1-Naphthyl acrylate
- 2-(1-Naphthyloxy)-methyl acrylate
Comparison: 2-(1-Naphthyloxy)-ethyl acrylate is unique due to the presence of both the naphthyl group and the ethyl acrylate moiety. This combination imparts distinct optical and electronic properties to the compound, making it more versatile in applications compared to its analogs .
Propiedades
Número CAS |
95358-30-8 |
|---|---|
Fórmula molecular |
C15H14O3 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
2-naphthalen-1-yloxyethyl prop-2-enoate |
InChI |
InChI=1S/C15H14O3/c1-2-15(16)18-11-10-17-14-9-5-7-12-6-3-4-8-13(12)14/h2-9H,1,10-11H2 |
Clave InChI |
PQHAQYRBYAWNHV-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCOC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


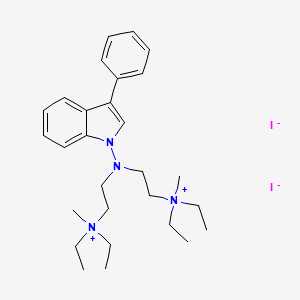


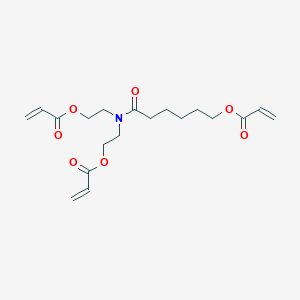

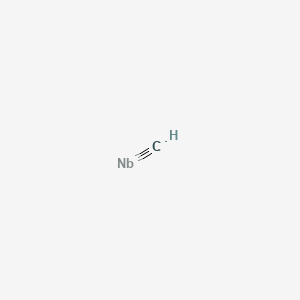
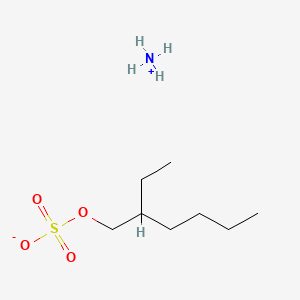
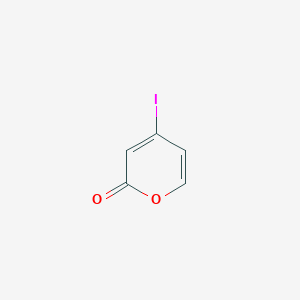
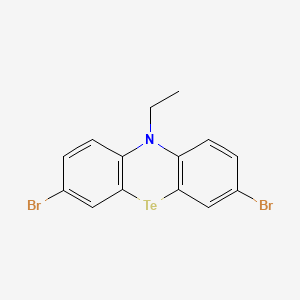


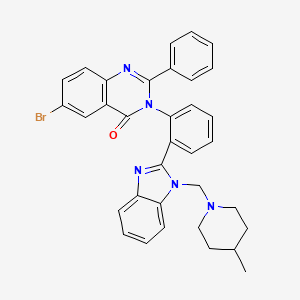
![N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B13772968.png)
![2-chloro-5-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide](/img/structure/B13772971.png)
